molecular formula C18H22N2O4S2 B13999691 4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate CAS No. 7248-90-0

4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate

Cat. No.: B13999691
CAS No.: 7248-90-0
M. Wt: 394.5 g/mol
InChI Key: YLSXPOUMUBGWBR-UHFFFAOYSA-N
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Description

4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate is a complex organic compound with significant applications in various fields of chemistry, biology, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate typically involves multiple steps, starting with the preparation of 4-methylbenzenesulfonic acid. This can be achieved through the sulfonation of toluene using concentrated sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve the use of specialized reactors and catalysts to optimize yield and purity. The process often includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate is unique due to the presence of both the sulfonic acid group and the (4-oxo-4-phenylbutyl) carbamimidothioate moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

7248-90-0

Molecular Formula

C18H22N2O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate

InChI

InChI=1S/C11H14N2OS.C7H8O3S/c12-11(13)15-8-4-7-10(14)9-5-2-1-3-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7-8H2,(H3,12,13);2-5H,1H3,(H,8,9,10)

InChI Key

YLSXPOUMUBGWBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C(=O)CCCSC(=N)N

Origin of Product

United States

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